molecular formula C13H10ClF3N2O B12912410 4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one CAS No. 214287-65-7

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

Cat. No.: B12912410
CAS No.: 214287-65-7
M. Wt: 302.68 g/mol
InChI Key: GETMRWCDSZZQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one is a synthetic quinazolinone derivative of significant interest in pharmaceutical and biological research. Quinazolinones are a privileged scaffold in medicinal chemistry, known for their diverse and potent biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers value this class of compounds for its potential in anticancer research, as many quinazolinone derivatives function as DNA intercalators and induce cytotoxicity in various cancer cell lines . Furthermore, the structural motifs present in this molecule—including the chlorine and trifluoromethyl substituents—are commonly found in compounds with demonstrated antimicrobial, anti-inflammatory, and anticonvulsant properties . The specific "4-but-1-ynyl" side chain may influence the compound's binding affinity and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This high-purity reagent is designed for scientists exploring new therapeutic agents, optimizing lead compounds, and investigating mechanisms of action in fields like oncology and infectious disease.

Properties

CAS No.

214287-65-7

Molecular Formula

C13H10ClF3N2O

Molecular Weight

302.68 g/mol

IUPAC Name

4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C13H10ClF3N2O/c1-2-3-6-12(13(15,16)17)9-7-8(14)4-5-10(9)18-11(20)19-12/h4-5,7H,2H2,1H3,(H2,18,19,20)

InChI Key

GETMRWCDSZZQQD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone structure.

    Introduction of the Butynyl Group: The butynyl group can be introduced through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.

    Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets.

Table 1: Therapeutic Applications and Mechanisms

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibition of tumor growth through apoptosis induction
Antimicrobial EffectsDisruption of bacterial cell membranes
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity
A study demonstrated that 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one exhibited significant anticancer properties against various cancer cell lines. The mechanism involved the induction of apoptosis via the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics.

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials due to its unique electronic properties.

Table 2: Material Properties and Applications

PropertyApplicationReferences
ConductivityUsed in organic electronics
PhotostabilitySuitable for photonic devices

Case Study: Organic Electronics
Research indicates that the incorporation of 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one into organic electronic devices enhances their conductivity and stability under light exposure. This property is crucial for developing efficient solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

  • Molecular Formula : C₁₅H₁₅ClN₄O
  • Molar Mass : 302.76 g/mol
  • Key Substituents :
    • Chlorine at position 6 (shared with the target compound).
    • Imidazole-containing side chain at position 3.
  • The absence of a trifluoromethyl group reduces metabolic stability but may decrease lipophilicity.
  • Synthetic Pathway : Prepared via nucleophilic substitution or coupling reactions, similar to methodologies in .

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₁₂H₈F₆N₄O (from )
  • Key Features :
    • Dual trifluoromethyl groups on pyrazole and pyridine rings.
    • Carboxamide linkage.
  • Comparison: The carboxamide group introduces polarity, contrasting with the quinazolinone core’s rigidity.
  • Synthetic Method : Sodium hydride-mediated coupling in THF, a strategy adaptable for synthesizing the target compound .

(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide

  • Key Features :
    • Fluorophenyl and trifluoromethyl-furan substituents.
    • Carboxamide and hydroxyl groups.
  • Comparison: The fluorophenyl group enhances π-π stacking interactions, whereas the but-1-ynyl group in the target compound may prioritize van der Waals interactions. Hydroxyl and carboxamide groups improve aqueous solubility compared to the chloro-quinazolinone core .

Physicochemical and Pharmacological Comparisons

Property Target Compound 6-Chloro-3-(imidazolyl)quinazolinone N-(Trifluoromethyl-pyridyl)carboxamide
Molecular Weight ~350–370 g/mol (estimated) 302.76 g/mol 338.21 g/mol
LogP (Lipophilicity) High (CF₃, but-1-ynyl) Moderate (imidazole) High (dual CF₃)
Water Solubility Low Moderate Low
Metabolic Stability High (CF₃) Moderate Very High (dual CF₃)
Synthetic Complexity High (multiple substituents) Moderate Moderate

Biological Activity

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is C13H10ClF3N2OC_{13}H_{10}ClF_3N_2O with a molecular weight of 302.68 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities. The presence of the trifluoromethyl group often enhances lipophilicity and biological activity due to its electron-withdrawing nature.

PropertyValue
CAS No.214287-65-7
Molecular FormulaC₁₃H₁₀ClF₃N₂O
Molecular Weight302.68 g/mol
IUPAC Name4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Quinazolinone Core : Cyclization of appropriate precursors.
  • Introduction of the Butynyl Group : Typically achieved through Sonogashira coupling.
  • Chlorination and Trifluoromethylation : Conducted via electrophilic substitution reactions.

Biological Activity

Research indicates that 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one exhibits several biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives with similar structures display significant activity against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Properties

In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its interaction with molecular targets involved in cancer proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting cellular pathways critical for pathogen survival or cancer cell growth.
  • Molecular Target Interaction : Binding to DNA or RNA structures could lead to altered gene expression and subsequent cellular responses.

Case Studies

Several studies have focused on the biological evaluation of compounds related to or derived from 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one:

  • Antimycobacterial Activity : A series of derivatives were synthesized and screened against Mycobacterium tuberculosis, revealing potent activity with minimum inhibitory concentrations (MICs) as low as 4 µM for certain derivatives .
  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to control groups, suggesting potential as anticancer agents .

Comparative Analysis

When compared to structurally similar compounds, 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one shows enhanced biological activity due to the synergistic effects of its unique substituents:

CompoundAntimicrobial ActivityCytotoxicity
4-(But-1-ynyl)-6-chloroquinazolinModerateLow
4-(But-1-ynyl)-4-(trifluoromethyl)LowModerate
4-but-1-ynyl-6-chloro-4-(trifluoromethyl) High High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.